

Mimicking Adavosertib Effects with Lentiviral shRNA Knockdown of WEE1: Application Notes and Protocols

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Compound of Interest

Compound Name: Adavosertib

Cat. No.: B1683907

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Introduction

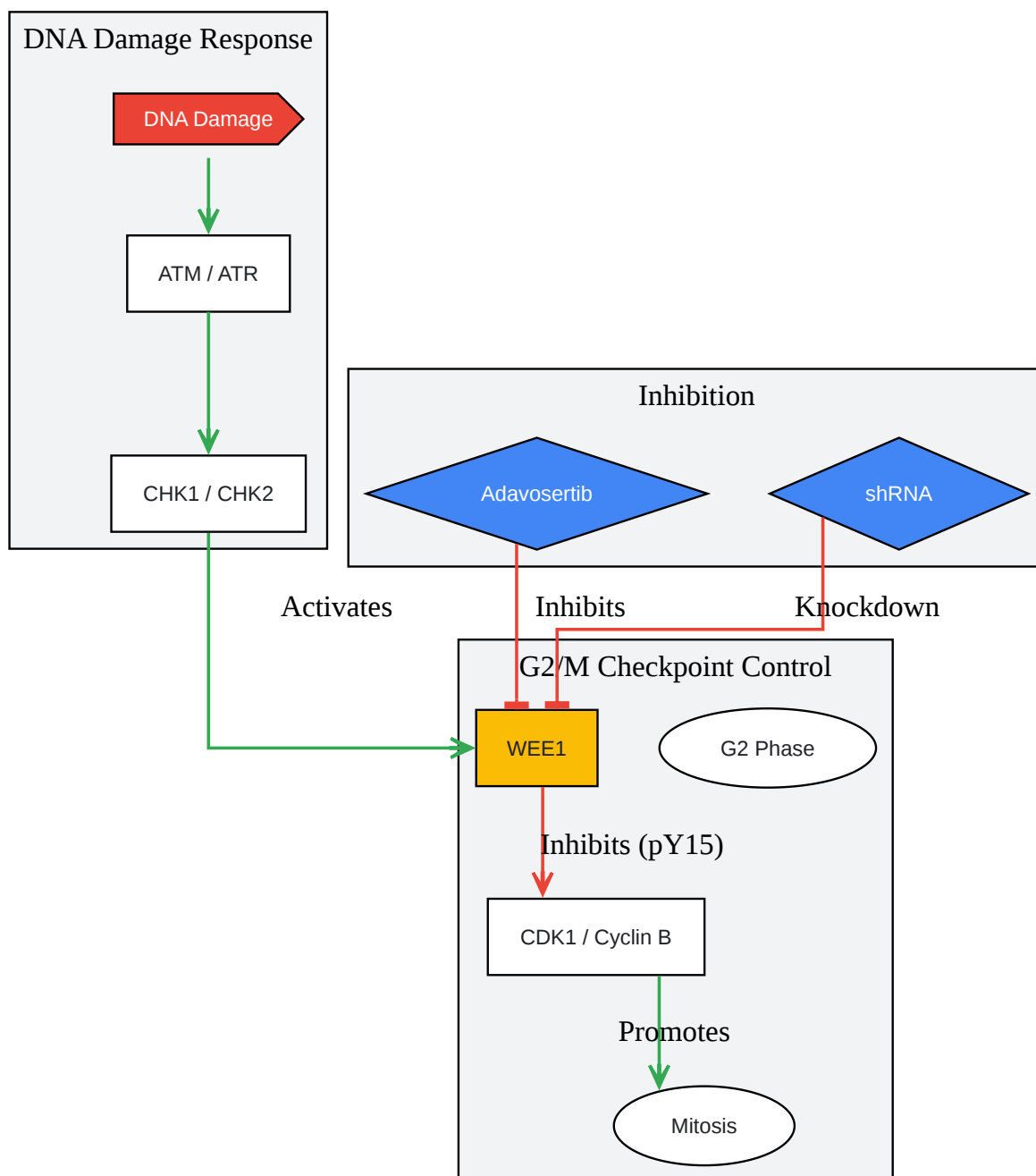
WEE1 is a crucial nuclear kinase that acts as a gatekeeper for entry into mitosis by negatively regulating the G2/M cell cycle checkpoint.[1] It phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing premature mitotic entry and allowing time for DNA repair.[1][2] In many cancer cells, particularly those with a defective G1/S checkpoint (often due to p53 mutations), the G2/M checkpoint becomes critical for survival, making WEE1 an attractive therapeutic target.[1]

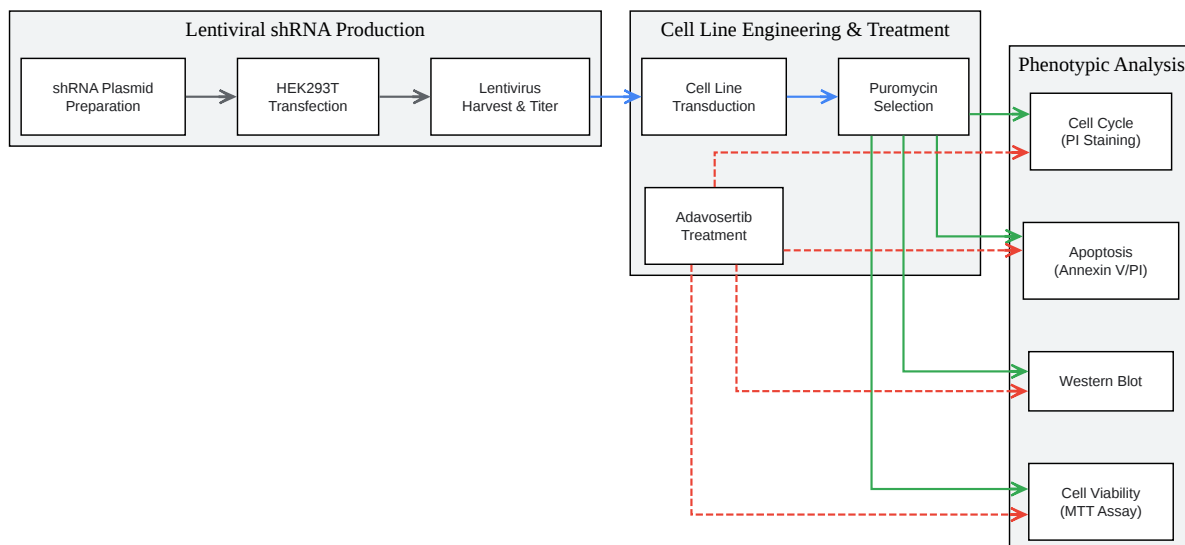
Adavosertib (also known as AZD1775 or MK-1775) is a potent and selective small molecule inhibitor of WEE1 kinase.[2] By inhibiting WEE1, **Adavosertib** forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1][3] This mechanism of action has shown promise in clinical trials, especially in combination with DNA-damaging agents.

This document provides detailed application notes and protocols for mimicking the effects of **Adavosertib** using lentiviral-mediated short hairpin RNA (shRNA) to achieve a stable knockdown of WEE1. This genetic approach offers a valuable tool for long-term studies of WEE1 inhibition, target validation, and investigation of resistance mechanisms.

WEE1 Signaling Pathway

The WEE1 kinase is a central node in the G2/M cell cycle checkpoint control. In response to DNA damage, ATM and ATR kinases are activated, which in turn activate CHK1 and CHK2. These checkpoint kinases then phosphorylate and activate WEE1, leading to the inhibitory phosphorylation of CDK1 at Tyrosine 15. This prevents the activation of the CDK1/Cyclin B complex, thereby halting the cell cycle at the G2 phase to allow for DNA repair.





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